3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Coupling of Pyrazole Rings: The two pyrazole rings are coupled through a methylene bridge, which can be achieved by reacting one of the pyrazole rings with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl-3-(4-methylphenyl)-1H-pyrazole
- 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1H-pyrazole
Uniqueness
3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the cyclopropyl group and the specific arrangement of the pyrazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19N5 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19N5/c1-9-11(8-15-17(9)2)7-14-13-6-12(10-4-5-10)16-18(13)3/h6,8,10,14H,4-5,7H2,1-3H3 |
InChI Key |
RXPCEGVYJIJOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CC(=NN2C)C3CC3 |
Origin of Product |
United States |
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